molecular formula C19H20ClN3S B2616521 1-(3-chloro-2-methylphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847388-73-2

1-(3-chloro-2-methylphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea

Cat. No.: B2616521
CAS No.: 847388-73-2
M. Wt: 357.9
InChI Key: DIIAKZGQOLADQL-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 3-chloro-2-methylaniline with 2-(2-methyl-1H-indol-3-yl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for thioureas often involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
  • 1-(2-methylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
  • 1-(3-chloro-2-methylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

Uniqueness

1-(3-chloro-2-methylphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea is unique due to the presence of both the 3-chloro-2-methylphenyl and 2-methyl-1H-indol-3-yl groups. These structural features may contribute to its specific biological activities and chemical reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3S/c1-12-16(20)7-5-9-17(12)23-19(24)21-11-10-14-13(2)22-18-8-4-3-6-15(14)18/h3-9,22H,10-11H2,1-2H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIAKZGQOLADQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NCCC2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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